Compound Description: 4-Amino-N-(2,6-dimethylphenyl)benzamide, also known as ameltolide (LY201116), is a potent anticonvulsant. It undergoes metabolic inactivation in vivo through N-acetylation and hydroxylation of one of the methyl substituents. []
Relevance: This compound shares the core benzamide structure with N-(4-iodo-2-methylphenyl)-2-[(methylsulfonyl)amino]benzamide, differing in the substituents on the phenyl ring and the absence of the methylsulfonyl amino group. It highlights the importance of the benzamide core for anticonvulsant activity and provides a basis for exploring structural modifications.
Compound Description: 4-(Acetylamino)-N-(2,6-dimethylphenyl)benzamide (ADMP) is the major N-acetylated metabolite of ameltolide (LY201116). []
Relevance: This compound demonstrates a key metabolic pathway for ameltolide, which is the N-acetylation of the 4-amino group. This modification is relevant to N-(4-iodo-2-methylphenyl)-2-[(methylsulfonyl)amino]benzamide as it provides insights into potential metabolic pathways and modifications that can occur in vivo.
Compound Description: 4-(Acetylamino)-N-(2-hydroxymethyl-6-methylphenyl)benzamide (HADMP) is a major metabolite of ameltolide (LY201116) formed by hydroxylation of ADMP. []
Relevance: This metabolite, along with ADMP, showcases the metabolic fate of ameltolide, highlighting the susceptibility of the methyl groups on the phenyl ring to hydroxylation. This information is valuable when considering the potential metabolic pathways for N-(4-iodo-2-methylphenyl)-2-[(methylsulfonyl)amino]benzamide.
Compound Description: N-(1-ethyl-2-pyrrolidyl-methyl)2-methoxy-4-iodo-5-ethylsulfonylbenzamide is a potent biological analogue of sulpiride, and its iodine-125 radiolabeled form serves as a radioligand for the radioimmunoassay of sulpiride-related compounds. []
Relevance: This compound is structurally similar to N-(4-iodo-2-methylphenyl)-2-[(methylsulfonyl)amino]benzamide. Both compounds possess a benzamide core with iodine substitution at the 4-position of the phenyl ring and a sulfonyl group. The structural similarities suggest potential shared pharmacological properties or activities.
N-(2-Diethylaminoethyl)-4-Iodobenzamide (IDAB)
Compound Description: N-(2-diethylaminoethyl)-4-iodobenzamide (IDAB), particularly its iodine-123 radiolabeled form ([123I]IDAB), has been successfully used in the diagnosis of malignant melanoma. []
Relevance: IDAB and N-(4-iodo-2-methylphenyl)-2-[(methylsulfonyl)amino]benzamide belong to the same class of substituted benzamides with iodine at the 4-position. This structural similarity, especially the shared 4-iodobenzamide core, may imply similar biodistribution and targeting properties, particularly in relation to melanoma.
Compound Description: (S)-5-Chloro-3-iodo-2-methoxy-N-(1-azabicyclo-[2.2. 2]oct-3-yl)benzamide, also known as DAIZAC, is a potent and selective antagonist of the 5-HT3 receptor. Its iodine-125 radiolabeled form ([125I]DAIZAC) serves as a high-affinity radioligand for 5-HT3 receptors. [, ]
Relevance: This compound shares the benzamide core with N-(4-iodo-2-methylphenyl)-2-[(methylsulfonyl)amino]benzamide and highlights the impact of structural modifications on receptor selectivity. Both compounds contain an iodine substituent on the phenyl ring, albeit at different positions, demonstrating the importance of halogens in modulating receptor affinity.
Compound Description: 4-Amino-5-iodo-2-methoxy-N-(1-azabicyclo[2.2.2]oct-3-yl)benzamide, also known as (S)-iodozacopride, exhibits high affinity for 5-HT3 receptors. Its radioiodinated form ((S)-[125I]iodozacopride) is used for evaluating its affinity for the 5-HT3 receptor. []
Relevance: This compound shares structural similarities with N-(4-iodo-2-methylphenyl)-2-[(methylsulfonyl)amino]benzamide, including the benzamide core and the iodine substitution on the phenyl ring. It emphasizes the significance of the position of the iodine substituent in influencing 5-HT3 receptor binding affinity and further exemplifies the diversity within the benzamide class of compounds for targeting specific receptors.
Compound Description: This compound demonstrates high affinity and selectivity for 5-HT2 receptors, making it a promising tracer for γ-emission tomography. []
Relevance: Structurally, it is closely related to N-(4-iodo-2-methylphenyl)-2-[(methylsulfonyl)amino]benzamide, featuring a benzamide core, an iodine substituent on the phenyl ring, and a complex amine substituent. Its application in imaging highlights the potential for radiolabeled benzamide derivatives, like N-(4-iodo-2-methylphenyl)-2-[(methylsulfonyl)amino]benzamide, in diagnostic applications.
Compound Description: Sematilide is a class III antiarrhythmic agent, prolonging the QTc interval and demonstrating efficacy in preventing reentrant ventricular arrhythmias. [, ]
Relevance: Although Sematilide and N-(4-iodo-2-methylphenyl)-2-[(methylsulfonyl)amino]benzamide differ in their N-substituent, they both share the methylsulfonylamino group on the benzamide core. This common structural feature highlights the role of this group in modulating cardiac electrophysiology.
Compound Description: N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine (PYA) is a related substance to imatinib mesylate, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia. []
Relevance: Although PYA lacks the benzamide core of N-(4-iodo-2-methylphenyl)-2-[(methylsulfonyl)amino]benzamide, it shares the 2-methylphenyl amine moiety. This common structural feature suggests potential shared synthetic pathways or building blocks.
Compound Description: N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-4-((piperazin-1-yl)methyl)benzamide (NDI) is another related substance to imatinib mesylate. []
Relevance: NDI, like PYA, provides insight into the structural variations possible around the 2-methylphenyl amine moiety found in N-(4-iodo-2-methylphenyl)-2-[(methylsulfonyl)amino]benzamide. The presence of the benzamide core in NDI, despite its different overall structure compared to N-(4-iodo-2-methylphenyl)-2-[(methylsulfonyl)amino]benzamide, suggests that this core can be incorporated into diverse pharmacological frameworks.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.